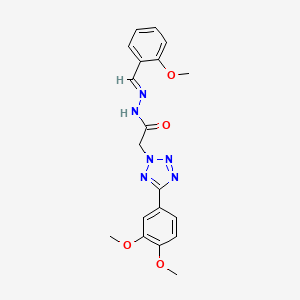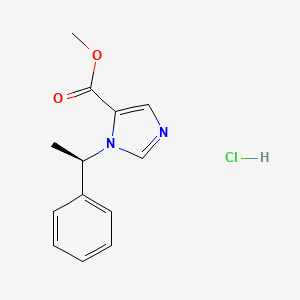
(-)-trans-Tetramethrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-trans-Tetramethrin: is a synthetic pyrethroid insecticide widely used for its potent insecticidal properties. It is a stereoisomer of tetramethrin, which is known for its rapid knockdown effect on insects. The compound is commonly used in household insecticides, agricultural pest control, and public health applications to combat various insect pests.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-Tetramethrin typically involves the esterification of chrysanthemic acid with 3,4,5,6-tetrahydrophthalimide. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The process involves the use of catalysts and specific reaction temperatures to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The raw materials, including chrysanthemic acid and 3,4,5,6-tetrahydrophthalimide, are reacted in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation and crystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-trans-Tetramethrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of chrysanthemic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-trans-Tetramethrin is used as a model compound to study the reactivity and stereochemistry of pyrethroid insecticides. It is also used in the development of new synthetic methodologies for esterification and stereoselective reactions.
Biology: In biological research, this compound is used to study the effects of pyrethroids on insect nervous systems. It serves as a tool to understand the mode of action of insecticides and their impact on non-target organisms.
Medicine: Although not directly used in medicine, the compound’s structure and reactivity provide insights into the design of new pharmaceuticals with insecticidal properties. It also aids in the development of safer and more effective insect repellents.
Industry: In the industry, this compound is widely used in the formulation of insecticidal products. Its rapid knockdown effect makes it a valuable component in aerosols, sprays, and other pest control products.
Wirkmechanismus
Mechanism: (-)-trans-Tetramethrin exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect.
Molecular Targets and Pathways: The primary molecular target of this compound is the voltage-gated sodium channel. The compound disrupts the normal function of these channels, leading to uncontrolled nerve impulses and paralysis. The pathways involved include the modulation of ion flow across nerve cell membranes and the disruption of normal neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Permethrin: Another widely used pyrethroid insecticide with similar mode of action but different stereochemistry.
Cypermethrin: A pyrethroid with higher potency and longer residual activity compared to (-)-trans-Tetramethrin.
Deltamethrin: Known for its high insecticidal activity and stability in various environmental conditions.
Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its rapid knockdown effect on insects. Its relatively low toxicity to mammals and non-target organisms makes it a preferred choice in household and public health insecticides.
Eigenschaften
| 1166-48-9 | |
Molekularformel |
C19H25NO4 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
CXBMCYHAMVGWJQ-LSDHHAIUSA-N |
Isomerische SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






